molecular formula C28H28N2O4S B10877778 N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide

N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide

Cat. No.: B10877778
M. Wt: 488.6 g/mol
InChI Key: ABIJEKTVARXEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)-2-PHENYLACETAMIDE” is a complex organic compound that features a benzothiazine core, a phenylacetamide moiety, and a benzoyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the Benzothiazine Core: This could be achieved through a cyclization reaction involving a thiourea derivative and a suitable diketone.

    Introduction of the Benzoyl Group: This step might involve Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid like aluminum chloride.

    Attachment of the Phenylacetamide Moiety: This could be done through an amide coupling reaction, possibly using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigating its potential as a drug candidate for various diseases.

    Biochemical Research: Studying its interactions with biological macromolecules.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The exact mechanism of action would depend on its biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The benzothiazine core could be crucial for binding to specific sites, while the benzoyl and phenylacetamide groups might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazines: Known for their anti-inflammatory and antimicrobial properties.

    Phenylacetamides: Often studied for their analgesic and anti-inflammatory effects.

Uniqueness

The unique combination of a benzothiazine core with benzoyl and phenylacetamide groups might confer distinct biological activities or chemical reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

N-(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)-2-phenylacetamide

InChI

InChI=1S/C28H28N2O4S/c1-2-3-12-19-30-27(28(32)22-15-8-5-9-16-22)26(23-17-10-11-18-24(23)35(30,33)34)29-25(31)20-21-13-6-4-7-14-21/h4-11,13-18H,2-3,12,19-20H2,1H3,(H,29,31)

InChI Key

ABIJEKTVARXEFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.